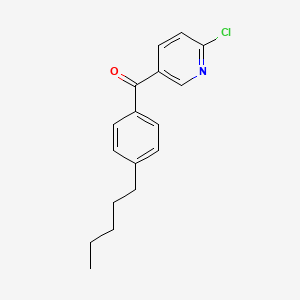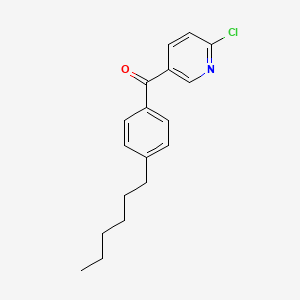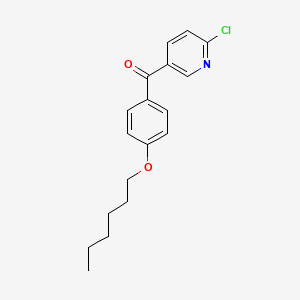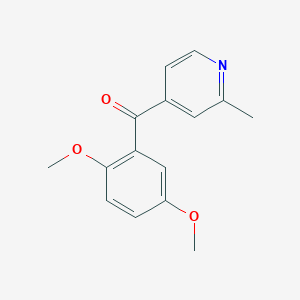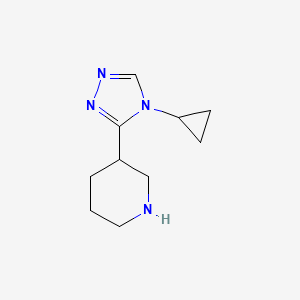
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Vue d'ensemble
Description
“3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine” is a chemical compound with the molecular formula C10H16N4 . It is also known as 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine” is 1S/C10H16N4.2ClH/c1-2-8(6-11-5-1)10-13-12-7-14(10)9-3-4-9 . This indicates the presence of a cyclopropyl group, a 1,2,4-triazol group, and a piperidine ring in the molecule .
Physical And Chemical Properties Analysis
“3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine” is a powder that is stored at room temperature . The compound has a molecular weight of 265.19 .
Applications De Recherche Scientifique
Antibacterial Agents
A notable application of compounds related to 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine is in the development of novel antibacterial agents. Specifically, derivatives of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine have been synthesized and introduced to the C7 position of the quinolone core, resulting in fluoroquinolones with significant antibacterial activity against both quinolone-susceptible and multidrug-resistant strains, particularly Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest potential in treating bacterial infections resistant to conventional antibiotics (Huang et al., 2010).
Antimicrobial Compounds
Research into triazole-thiazolidine clubbed heterocyclic compounds, which include structures similar to 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine, has demonstrated promising antimicrobial properties. These compounds were synthesized through reactions involving Schiff bases and subsequent cyclization, showcasing potential as antimicrobial agents due to their structural features (Rameshbabu et al., 2019).
Structural Characterization and Bioactivity
The synthesis and structural characterization of novel bioactive heterocycles, such as 7-Chloro-5-Cyclopropyl-9-Methyl-10-(2-Piperidin-1-yl-Ethyl)-5,10-Dihydro-4,5,6,10-Tetraaza-Dibenzo[a, d] Cyclohepten-11-One, have been reported. These compounds are derived from intermediates of known anti-HIV drugs and exhibit significant biological importance, highlighting their potential in drug development and molecular modeling for biological studies (Thimmegowda et al., 2009).
Antifungal Agents
The synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which include piperidine or pyrrolidine rings, has shown significant antifungal activity. These compounds represent a novel class of antifungal agents, with structure-activity studies indicating their potential in combating fungal infections (Krolenko et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-8(6-11-5-1)10-13-12-7-14(10)9-3-4-9/h7-9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGLYLGPFQJIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=CN2C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








